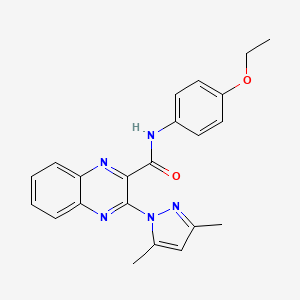![molecular formula C15H23ClN2O3S B4622219 3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)
3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
Descripción general
Descripción
3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as CP-122,288, is a compound that belongs to the class of sulfonamide compounds. It is a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein that is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. CP-122,288 has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use
Metoclopramide is a compound with structural and functional similarities to 3-Chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, showcasing a broad spectrum of activity against various types of vomiting and gastrointestinal disorders. Metoclopramide assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, eases emergency endoscopy in upper gastrointestinal hemorrhage, and promotes gastric emptying prior to anesthesia. Its effects in healing gastric ulcer and preventing relapse of duodenal ulcer remain unproven, with side effects being few and transient. The pharmacodynamic studies have established its rapid influence on the motility of the gastrointestinal tract after oral or intravenous administration (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Cisapride , another chemically related compound, is a prokinetic agent facilitating or restoring motility throughout the length of the gastrointestinal tract. It operates through enhancing acetylcholine release in the myenteric plexus of the gut and shows efficacy in improving healing rates and symptoms in patients with reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis. Its mechanism of action is distinct from that of metoclopramide, being largely devoid of central depressant or antidopaminergic effects. Side effects related to its primary pharmacological action include diarrhea or loose stools, which occur infrequently. Evidence from clinical trials supports its use in various gastrointestinal motility disorders, although comparisons with other therapeutic agents are limited (McCallum, Prakash, Campoli-Richards, & Goa, 2012).
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(3-piperidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-21-15-7-6-13(12-14(15)16)22(19,20)17-8-5-11-18-9-3-2-4-10-18/h6-7,12,17H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQDGBMRRVMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)
![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)
![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)
![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)

![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)
![3-allyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4622227.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)
![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
